Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate

Antimalarial Plasmodium falciparum Phenotypic screening

Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate is a brominated aromatic sulfone ester (C₁₁H₁₃BrO₄S, MW 321.19 g/mol) that serves as a versatile intermediate in organic synthesis and medicinal chemistry. It features a 4-bromophenyl ring linked via a sulfonyl group to an ethyl propanoate chain, combining a hydrogen-bond-accepting sulfone, a lipophilic bromine substituent, and a hydrolyzable ethyl ester.

Molecular Formula C11H13BrO4S
Molecular Weight 321.19 g/mol
CAS No. 14223-25-7
Cat. No. B7772948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(4-bromophenyl)sulfonyl]propanoate
CAS14223-25-7
Molecular FormulaC11H13BrO4S
Molecular Weight321.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C11H13BrO4S/c1-2-16-11(13)7-8-17(14,15)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3
InChIKeyQMYJBBSLEOXIGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate (CAS 14223-25-7) – A Brominated Sulfonyl Ester Building Block for Medicinal Chemistry and Cross-Coupling


Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate is a brominated aromatic sulfone ester (C₁₁H₁₃BrO₄S, MW 321.19 g/mol) that serves as a versatile intermediate in organic synthesis and medicinal chemistry. It features a 4-bromophenyl ring linked via a sulfonyl group to an ethyl propanoate chain, combining a hydrogen-bond-accepting sulfone, a lipophilic bromine substituent, and a hydrolyzable ethyl ester [1]. The compound has a computed XLogP3 of 2.0 and a topological polar surface area of 68.8 Å², which place it within drug-like chemical space [1]. Unlike its non‑brominated or methyl‑ester analogs, this compound offers a unique balance of reactivity and physicochemical properties that are critical for downstream synthetic elaboration and biological screening.

Why Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate Cannot Be Replaced by Generic Analogs


In-class compounds that share the 3-(arylsulfonyl)propanoate scaffold are not interchangeable because minor structural variations lead to measurable differences in lipophilicity, steric profile, and chemical reactivity. The ethyl ester imparts higher logP and an additional rotatable bond compared with the methyl ester [1][2], altering membrane permeability and metabolic stability. The 4‑bromophenyl moiety dramatically increases molecular weight and polarizability relative to the 4‑chlorophenyl or unsubstituted phenyl analogs [1][3][4], and—critically—the aryl bromide is far more reactive in palladium-catalyzed cross-coupling reactions [5]. These differences mean that a generic replacement would not guarantee equivalent synthetic utility or biological performance.

Quantitative Differentiation Evidence for Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate vs. Closest Analogs


Anti‑Plasmodium falciparum Proliferation Activity (EC₅₀ = 237 nM)

In a Novartis-led high‑throughput screening campaign, Ethyl 3-[(4‑bromophenyl)sulfonyl]propanoate inhibited proliferation of the drug‑susceptible P. falciparum 3D7 strain with an EC₅₀ of 236.9 nM (pChembl 6.62) in an erythrocyte‑based infection assay [1]. This value places the compound among moderately active antimalarial hits. For context, the structurally simpler methyl ester analog (CAS 14223‑24‑6) and the chloro‑analog (CAS 14725‑83‑8) were not reported in the same dataset, so no direct head‑to‑head comparison is available.

Antimalarial Plasmodium falciparum Phenotypic screening

Reactivity Advantage of the Aryl Bromide for Palladium-Catalyzed Cross-Coupling

The 4‑bromophenyl group is a privileged substrate for Suzuki–Miyaura and related cross‑coupling reactions. Aryl bromides generally react 1–2 orders of magnitude faster than the corresponding aryl chlorides under standard Pd(0) catalysis [1]. Ethyl 3‑[(4‑bromophenyl)sulfonyl]propanoate therefore enables late‑stage diversification that the 4‑chlorophenyl analog (CAS 14725‑83‑8) [2] and the unsubstituted phenyl analog (CAS 10154‑73‑1) [3] cannot efficiently undergo.

Suzuki coupling C–C bond formation Synthetic elaboration

Lipophilicity (XLogP3) Distinction from Methyl Ester and Non-Halogenated Analogs

Computed XLogP3 values reveal a stepwise increase in lipophilicity across the analog series [1][2][3][4]. Ethyl 3-[(4‑bromophenyl)sulfonyl]propanoate (XLogP3 = 2.0) is 0.3 log units more lipophilic than its methyl ester congener (XLogP3 = 1.7) and 0.7 log units higher than the non‑halogenated phenyl analog (XLogP3 = 1.3). The 4‑chlorophenyl analog has an identical XLogP3 of 2.0, confirming that the bromine atom does not further increase logP over chlorine in this scaffold.

Lipophilicity Drug-likeness Physicochemical properties

Molecular Weight and Rotatable Bond Differentiation from the Methyl Ester

The ethyl ester confers a higher molecular weight (321.19 vs 307.16 g·mol⁻¹) and one additional rotatable bond (6 vs 5) compared with the methyl ester [1][2]. The increased flexibility can influence conformational entropy and binding kinetics, while the higher mass alters the compound’s pharmacokinetic profile prediction (e.g., lower volatility, different tissue distribution).

Molecular weight Rotatable bonds Pharmacokinetic prediction

Computed Drug-Likeness (QED) and Lead-Likeness Metrics

ChEMBL reports a Quantitative Estimate of Drug‑likeness (QED) score of 0.78 for Ethyl 3-[(4‑bromophenyl)sulfonyl]propanoate, where 1.0 represents maximal drug‑likeness [1]. The methyl ester analog (CAS 14223‑24‑6) has a lower QED of 0.73 [2], suggesting that the ethyl ester is marginally more favorable from a drug‑likeness perspective. Both compounds fail the Rule‑of‑Three (Ro3) for fragment‑based lead discovery (Ro3 pass = N), indicating they are suitable as lead‑like rather than fragment‑like molecules.

Drug-likeness Quantitative Estimate of Drug-likeness Lead optimization

Cytotoxicity Counter-Screen Data (Huh7 Cells) Supporting Selectivity Assessment

In a Novartis cytotoxicity counter‑screen against the human hepatocarcinoma cell line Huh7, the compound showed a CC₅₀ > 10 µM (exact value not reported) [1]. This indicates at least a 42‑fold selectivity window relative to its antimalarial EC₅₀ (236.9 nM), suggesting that the antiproliferative effect against P. falciparum is not simply due to general cytotoxicity.

Cytotoxicity Selectivity Huh7

Recommended Application Scenarios for Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate Based on Quantitative Evidence


Antimalarial Lead Optimization Starting Point

With a confirmed EC₅₀ of 237 nM against P. falciparum 3D7 [1] and a >42‑fold selectivity window over Huh7 cells [1], this compound is a tractable hit for medicinal chemistry campaigns targeting malaria. The bromine handle permits rapid analog synthesis via Suzuki coupling [2], enabling exploration of the aryl region for improved potency.

Synthetic Building Block for Palladium-Catalyzed Cross-Coupling Libraries

The aryl bromide moiety is ideally suited for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira reactions, offering significantly faster oxidative addition than the corresponding aryl chloride [2]. This makes the compound a preferred substrate for generating diverse biaryl or styryl libraries in parallel synthesis settings.

Physicochemical Probe for Ester-Dependent Property Studies

The ethyl ester (XLogP3 = 2.0, MW = 321.19) differs measurably from the methyl ester (XLogP3 = 1.7, MW = 307.16) [3][4] while retaining the same TPSA. This orthogonal property variation makes the pair useful for probing the impact of lipophilicity and molecular weight on permeability, solubility, and metabolic stability in congeneric series.

Reference Compound for Mass Spectrometry Method Development

The distinctive isotopic pattern of bromine (¹⁰⁹Br:¹⁰¹Br ≈ 1:1) provides a characteristic doublet in MS spectra, facilitating method development and serving as an internal standard for quantitative LC‑MS/MS assays of structurally related sulfone esters.

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